2-Tridecanoylpyridine

Descripción

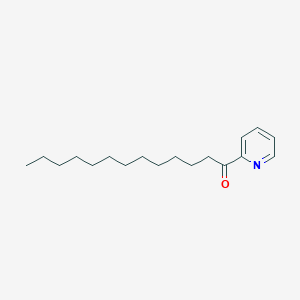

2-Tridecanoylpyridine (CAS No. 242458-31-7) is a pyridine derivative characterized by a tridecanoyl group (a 13-carbon acyl chain) attached at the 2-position of the pyridine ring. Its molecular formula is C₁₈H₂₉NO, with a molecular weight of 275.43 g/mol .

Pyridine derivatives with acyl substituents are often studied for their physicochemical properties and biological activities. The tridecanoyl group in 2-Tridecanoylpyridine likely enhances its hydrophobicity, influencing solubility and membrane permeability—critical factors in drug design .

Propiedades

IUPAC Name |

1-pyridin-2-yltridecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO/c1-2-3-4-5-6-7-8-9-10-11-15-18(20)17-14-12-13-16-19-17/h12-14,16H,2-11,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULLBZVBTURUNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641986 | |

| Record name | 1-(Pyridin-2-yl)tridecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

242458-31-7 | |

| Record name | 1-(Pyridin-2-yl)tridecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Tridecanoylpyridine can be synthesized through the reaction of 2-cyanopyridine with dodecylmagnesium bromide. The reaction typically involves the following steps:

- Preparation of dodecylmagnesium bromide by reacting dodecyl bromide with magnesium in anhydrous ether.

- Addition of 2-cyanopyridine to the reaction mixture, followed by heating under reflux conditions.

- Hydrolysis of the resulting intermediate to yield 2-Tridecanoylpyridine .

Industrial Production Methods: While specific industrial production methods for 2-Tridecanoylpyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions: 2-Tridecanoylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or completely reduce the pyridine ring.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Alcohol derivatives or fully reduced pyridine rings.

Substitution: Halogenated or nitro-substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

2-Tridecanoylpyridine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the formulation of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 2-Tridecanoylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table compares 2-Tridecanoylpyridine with structurally analogous acylpyridines and other pyridine derivatives:

Key Observations :

- Chain Length and Lipophilicity: Longer acyl chains (e.g., 13-carbon in 2-Tridecanoylpyridine) significantly increase molecular weight and hydrophobicity, reducing water solubility. This property may enhance membrane permeability in biological systems but complicate formulation for aqueous applications .

- Branched vs. Linear Chains : Compounds like 2-pivaloylpyridine (branched 3-carbon chain) exhibit higher metabolic stability compared to linear-chain derivatives, making them favorable in drug design .

Challenges :

- Longer acyl chains (e.g., tridecanoyl) may require stringent reaction conditions due to steric hindrance and reduced reactivity .

Actividad Biológica

2-Tridecanoylpyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by a tridecanoyl group attached to a pyridine ring, is being investigated for its effects on various biological systems, including its antiproliferative properties and interactions with cellular mechanisms.

Chemical Structure

The chemical structure of 2-Tridecanoylpyridine can be represented as follows:

This structure features a long hydrophobic tridecanoyl chain, which may influence its biological interactions and solubility in lipid environments.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of various pyridine derivatives, including 2-Tridecanoylpyridine. Research indicates that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines. For instance, derivatives were tested against human cancer cells such as HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) using the MTT assay to evaluate cell viability .

| Compound | Cell Line Tested | IC50 (µM) | Activity |

|---|---|---|---|

| 2-Tridecanoylpyridine | HCT-116 | TBD | Antiproliferative |

| 2-Tridecanoylpyridine | HepG-2 | TBD | Antiproliferative |

| 2-Tridecanoylpyridine | MCF-7 | TBD | Antiproliferative |

Note: TBD = To Be Determined; specific IC50 values for 2-Tridecanoylpyridine are not yet available in the literature.

The mechanism by which 2-Tridecanoylpyridine exerts its biological effects may involve several pathways:

- Inhibition of Oncogenic Pathways : Similar compounds have been shown to inhibit serine/threonine kinases involved in cell survival and proliferation, suggesting a potential mechanism for 2-Tridecanoylpyridine.

- Molecular Docking Studies : Computational studies indicate that 2-Tridecanoylpyridine could fit into specific binding sites on target proteins associated with cancer progression, similar to other pyridine derivatives .

Case Studies and Research Findings

A case study involving the synthesis and evaluation of related pyridinethione derivatives demonstrated that these compounds exhibited selective activity against liver and colon cancer cells while showing minimal toxicity to non-cancerous cells. This suggests that modifications on the pyridine ring can enhance selectivity and potency against specific cancer types .

Additional Findings

Further research is needed to fully elucidate the biological activity of 2-Tridecanoylpyridine. The following aspects are crucial for ongoing studies:

- In vivo Studies : To assess the pharmacokinetics and therapeutic potential in animal models.

- Combination Therapies : Investigating the effects of combining 2-Tridecanoylpyridine with other chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.